

Spectroscopic Profile of 2,5,6-Trimethylbenzoxazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,5,6-Trimethylbenzoxazole**

Cat. No.: **B090905**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2,5,6-trimethylbenzoxazole**, a heterocyclic compound of interest in various chemical and pharmaceutical research domains. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting quantitative data in structured tables and outlining the experimental protocols for data acquisition.

Mass Spectrometry (MS)

Mass spectrometry of **2,5,6-trimethylbenzoxazole** was conducted using Electron Impact (EI) ionization. The resulting mass spectrum provides valuable information about the compound's molecular weight and fragmentation pattern, aiding in its structural elucidation.

Data Presentation

The prominent ions observed in the mass spectrum of **2,5,6-trimethylbenzoxazole** are summarized in the table below. The data includes the mass-to-charge ratio (m/z) and the relative abundance of each fragment.[\[1\]](#)

Mass-to-Charge Ratio (m/z)	Relative Abundance (%)
161	99.99
160	44.25
146	46.75
92	24.95
91	36.76

Experimental Protocols

Ionization Method: Electron Impact (EI) was used to generate charged fragments of the **2,5,6-trimethylbenzoxazole** molecule. In this method, the sample is bombarded with a high-energy electron beam, causing the removal of an electron and the formation of a radical cation (molecular ion).[\[1\]](#)

Sample Introduction: The compound was introduced into the ion source of the mass spectrometer, likely after separation using Gas Chromatography (GC-MS), which ensures the analysis of a pure sample.[\[1\]](#)

Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-charge ratio by a magnetic field. A detector then recorded the abundance of each ion.

Infrared (IR) Spectroscopy

Infrared spectroscopy of **2,5,6-trimethylbenzoxazole** reveals the presence of its key functional groups through the absorption of specific frequencies of infrared light, which correspond to the vibrational modes of the molecule's bonds.

Data Presentation

The following table lists the expected characteristic IR absorption bands for **2,5,6-trimethylbenzoxazole** based on its molecular structure.

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
~3050-3000	C-H stretch	Aromatic
~2975-2850	C-H stretch	Methyl (-CH ₃)
~1650-1600	C=N stretch	Oxazole ring
~1600, 1475	C=C stretch	Aromatic ring
~1250-1200	C-O stretch	Aryl-O in oxazole ring

Experimental Protocols

Sample Preparation: For solid samples like **2,5,6-trimethylbenzoxazole**, a common technique is the preparation of a potassium bromide (KBr) pellet. A small amount of the compound is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is pressed against a crystal.[\[1\]](#)

Data Acquisition: The prepared sample is placed in the path of an infrared beam. The instrument measures the frequencies at which the sample absorbs the IR radiation, and the resulting spectrum of absorbance or transmittance versus wavenumber is generated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of **2,5,6-trimethylbenzoxazole**. While specific experimental data with peak assignments is not publicly available in readily accessible databases, this section outlines the expected chemical shifts and the standard experimental protocols for acquiring such data.

Data Presentation

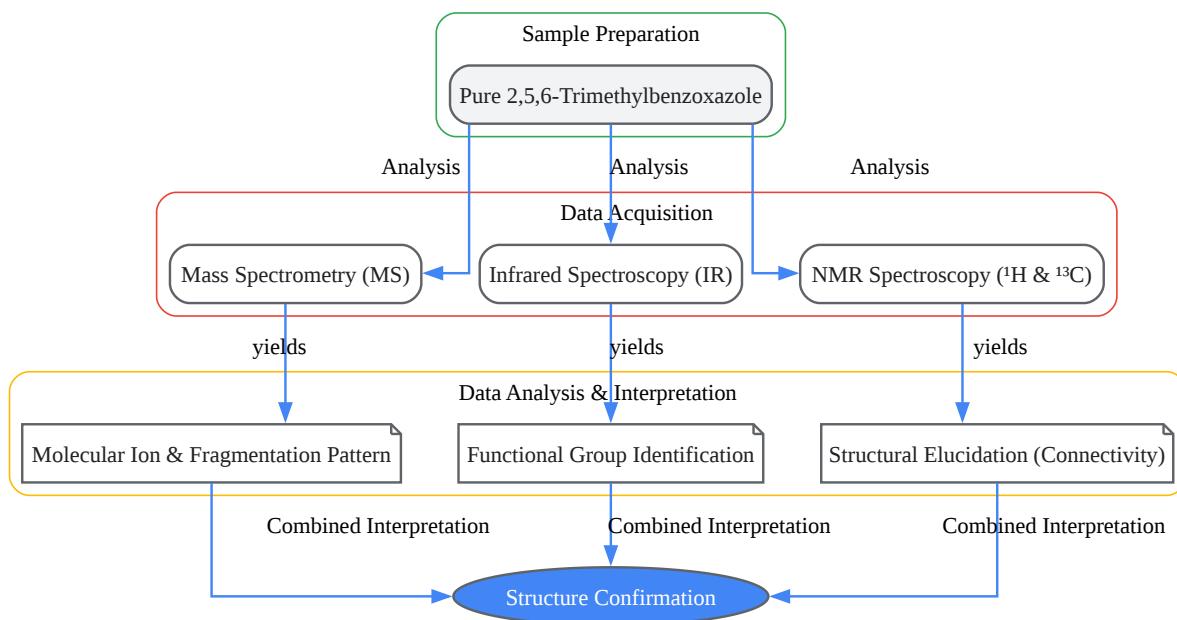
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons.

- **Aromatic Protons (H-4 and H-7):** These protons, being in different electronic environments, are expected to appear as singlets in the aromatic region (typically δ 7.0-8.0 ppm).

- Methyl Protons (2-CH₃, 5-CH₃, and 6-CH₃): These will appear as sharp singlets in the upfield region (typically δ 2.0-3.0 ppm).

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will show separate signals for each unique carbon atom in the molecule.

- Aromatic and Heterocyclic Carbons: These carbons will resonate in the downfield region (typically δ 110-165 ppm).
- Methyl Carbons: The three methyl carbons will appear in the upfield region (typically δ 15-25 ppm).


Experimental Protocols

Sample Preparation: A small amount of **2,5,6-trimethylbenzoxazole** (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃). It is crucial that the sample is free of any particulate matter.

Data Acquisition: The prepared sample in an NMR tube is placed in the strong magnetic field of the NMR spectrometer. The instrument applies radiofrequency pulses and records the resulting signals from the ¹H or ¹³C nuclei. The data is then Fourier-transformed to generate the NMR spectrum.

Experimental and Analytical Workflow

The logical flow of acquiring and analyzing the spectral data for a compound like **2,5,6-trimethylbenzoxazole** is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Workflow for Spectroscopic Analysis of 2,5,6-Trimethylbenzoxazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5,6-Trimethylbenzoxazole | C₁₀H₁₁NO | CID 87965 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Spectroscopic Profile of 2,5,6-Trimethylbenzoxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b090905#spectral-data-for-2-5-6-trimethylbenzoxazole-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com